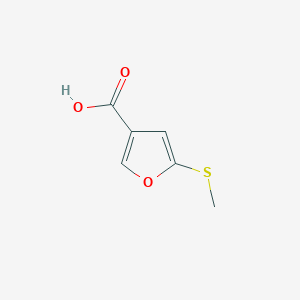

5-(Methylsulfanyl)furan-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Methylsulfanyl)furan-3-carboxylic acid is a chemical compound . It is also known as 2-methyl-5-(methylsulfanyl)furan-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H6O3S/c1-10-5-2-4 (3-9-5)6 (7)8/h2-3H,1H3, (H,7,8) . This provides a standardized way to represent the molecule’s structure. Physical And Chemical Properties Analysis

The molecular weight of this compound is 158.18 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthetic Chemistry and Biological Applications

Research into furan derivatives, including 5-(Methylsulfanyl)furan-3-carboxylic acid, spans various applications in synthetic chemistry and biological studies. While direct studies on this compound are scarce, insights can be drawn from related furan compounds and their reactions, illustrating potential applications and methodologies that could be adapted for this compound.

Cyclization and Alkylation Reactions

In synthetic chemistry, furan derivatives serve as key intermediates in cyclization and alkylation reactions. For instance, the intramolecular 6-endo-dig-cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate led to the formation of compounds with potential pharmacological activities, showcasing the versatility of furan derivatives in synthesizing complex molecules (Remizov, Pevzner, & Petrov, 2019).

Biocatalysis for Furan Derivatives

Biocatalysis presents a green alternative for the synthesis of furan carboxylic acids, promising for pharmaceutical and polymer industries. Dual-enzyme cascade systems have been utilized for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), demonstrating high yields and efficiency in producing biobased building blocks (Jia, Zong, Zheng, & Li, 2019).

Biocatalytic Oxidation and Synthesis

The biocatalytic oxidation of bio-based furans into furan carboxylic acids using whole cells, such as Comamonas testosteroni, has shown significant improvements in the synthesis of various furan carboxylic acids, underlining the potential of biological methods in enhancing the production of these compounds with high yields and substrate tolerance (Wen, Zhang, Zong, & Li, 2020).

Biocatalytic Production and Polymer Synthesis

Additionally, enzyme-catalyzed processes have been developed for the production of furan-2,5-dicarboxylic acid (FDCA) from HMF, a key step towards sustainable polymer synthesis. These methods offer environmentally friendly alternatives to traditional chemical processes, with the potential for high yields and selectivity in converting biomass-derived compounds into valuable chemical precursors (Dijkman, Groothuis, & Fraaije, 2014).

Safety and Hazards

The safety information for 5-(Methylsulfanyl)furan-3-carboxylic acid indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazard descriptions, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Propriétés

IUPAC Name |

5-methylsulfanylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-10-5-2-4(3-9-5)6(7)8/h2-3H,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTXNWPABCMYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2747056.png)

![5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2747061.png)

![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747062.png)

![[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2747063.png)

![{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B2747067.png)

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/no-structure.png)

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2747076.png)